l-Tyrosinol

Description

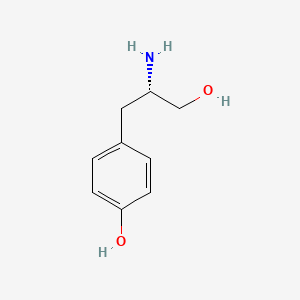

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(2S)-2-amino-3-hydroxypropyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c10-8(6-11)5-7-1-3-9(12)4-2-7/h1-4,8,11-12H,5-6,10H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBLDQZASZZMNSL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198381 | |

| Record name | Tyrosinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5034-68-4 | |

| Record name | Tyrosinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005034684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrosinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for L Tyrosinol and Its Advanced Derivatives

Strategic Protecting Group Chemistry in L-Tyrosinol Synthesis

In the multi-step synthesis of complex molecules, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. The choice of protecting groups for this compound's amino and hydroxyl moieties is critical for achieving chemoselectivity and high yields.

Tert-Butoxycarbonyl (Boc) Protection Strategies for Amino Groups

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amino function in this compound and its parent amino acid, L-tyrosine (B559521). Its popularity stems from its stability under a range of reaction conditions and its facile removal under mild acidic conditions.

The synthesis of Boc-L-Tyrosinol typically commences with the protection of the amino group of L-tyrosine. A common method involves the use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in an alkaline aqueous solution. google.com The reaction is often carried out in a one-pot procedure where L-tyrosine is dissolved in an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide to achieve a high pH, followed by the batchwise addition of (Boc)₂O. google.com This process yields Boc-L-tyrosine, where the amino group is protected as a stable carbamate (B1207046).

Following the protection of the amino group, the carboxylic acid functionality of Boc-L-tyrosine is reduced to a primary alcohol to afford Boc-L-Tyrosinol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this transformation. The reaction is generally conducted in an anhydrous ethereal solvent, like diethyl ether, under an inert atmosphere. The LiAlH₄ delivers hydride ions to the carbonyl carbon of the carboxylic acid, leading to the formation of an alkoxide intermediate, which upon protonation during the workup, yields the desired primary alcohol.

| Reagent/Condition | Purpose |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Protection of the amino group |

| Aqueous NaOH or KOH | To create alkaline conditions for the Boc protection reaction |

| Lithium aluminum hydride (LiAlH₄) | Reduction of the carboxylic acid to a primary alcohol |

| Anhydrous diethyl ether | Solvent for the reduction reaction |

| Mild acid (e.g., trifluoroacetic acid) | Deprotection of the Boc group |

Fluorenylmethoxycarbonyl (Fmoc) Protection in Peptide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is another cornerstone of amino group protection, particularly in the context of solid-phase peptide synthesis (SPPS). iris-biotech.deembrapa.braltabioscience.com The Fmoc group is stable to acidic conditions but is readily cleaved by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent. iris-biotech.deembrapa.br This characteristic makes it orthogonal to many acid-labile side-chain protecting groups, a key principle in modern peptide synthesis. iris-biotech.dealtabioscience.com

In SPPS, an Fmoc-protected amino acid, such as Fmoc-L-tyrosine, is coupled to a growing peptide chain anchored to a solid support. embrapa.br After the coupling reaction, the Fmoc group is removed with piperidine to expose a free amino group, which is then ready to react with the next activated Fmoc-amino acid in the sequence. embrapa.br This cycle of coupling and deprotection is repeated to assemble the desired peptide. embrapa.br this compound derivatives can be incorporated into peptide structures using similar strategies, where the amino group is protected with Fmoc. vulcanchem.com

The mechanism of Fmoc deprotection involves the abstraction of an acidic proton from the fluorenyl ring system by the base, followed by a β-elimination reaction that liberates the free amine, carbon dioxide, and dibenzofulvene. embrapa.br The dibenzofulvene is typically scavenged to prevent side reactions. nih.gov

Orthogonal Protecting Group Approaches for Selective Transformations

Orthogonal protection is a powerful strategy in organic synthesis that allows for the selective removal of one protecting group in the presence of others by using different deprotection conditions. iris-biotech.dewikipedia.org This approach is particularly valuable in the synthesis of complex derivatives of this compound, where multiple reactive sites need to be addressed independently. vulcanchem.comwikipedia.org

For instance, in the synthesis of an advanced this compound derivative, the amino group could be protected with an acid-labile Boc group, while the phenolic hydroxyl group is protected with a base-labile group or a group that can be removed by hydrogenolysis. wikipedia.org For example, a benzyl (B1604629) (Bzl) ether can be used to protect the phenolic hydroxyl group, which can later be removed by catalytic hydrogenation without affecting the Boc group. wikipedia.org Conversely, if the amino group is protected with a base-labile Fmoc group, the phenolic hydroxyl can be protected with an acid-labile tert-butyl (tBu) ether. iris-biotech.dewikipedia.org This orthogonality allows for the selective modification of either the amino or the phenolic hydroxyl group while the other remains protected.

A more complex example involves the use of three orthogonal protecting groups on L-tyrosine: an Fmoc group on the amine, a benzyl ester on the carboxyl group, and a tert-butyl ether on the phenolic hydroxyl group. wikipedia.org The benzyl ester can be cleaved by hydrogenolysis, the Fmoc group by a base like piperidine, and the tert-butyl ether by an acid like trifluoroacetic acid (TFA). wikipedia.org This strategy provides maximum flexibility for synthetic manipulations.

| Protecting Group | Functional Group Protected | Deprotection Condition |

| Tert-Butoxycarbonyl (Boc) | Amino | Mild Acid (e.g., TFA) |

| Fluorenylmethoxycarbonyl (Fmoc) | Amino | Base (e.g., Piperidine) |

| Benzyl (Bzl) | Phenolic Hydroxyl, Carboxyl | Hydrogenolysis |

| Tert-Butyl (tBu) | Phenolic Hydroxyl, Carboxyl | Strong Acid (e.g., TFA) |

| 2,6-Dichlorobenzyl | Phenolic Hydroxyl | Strong Acid |

| 2-Chlorotrityl (Clt) | Phenolic Hydroxyl | Very Mild Acid (e.g., 1% TFA) |

Classical and Modern Solution-Phase Synthetic Routes

Solution-phase synthesis remains a powerful tool for the preparation of this compound and its derivatives, offering flexibility in scale and purification methods.

Reductive Amination and Analogous Reactions

Reductive amination is a versatile method for the formation of carbon-nitrogen bonds and can be employed in the synthesis of this compound derivatives. This reaction typically involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. orgsyn.org While direct reductive amination of tyrosinol itself can be challenging due to potential side reactions involving the unprotected hydroxyl and amino groups, the strategy can be applied to protected precursors. For instance, a protected tyrosinol derivative could be reacted with an aldehyde or ketone in the presence of a suitable reducing agent to introduce a substituent on the amino group.

Common reducing agents for reductive amination include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are valued for their selectivity and mild reaction conditions. orgsyn.org However, concerns about the toxicity of cyanide byproducts from NaBH₃CN have led to the development of alternative reagents. orgsyn.org

Stereoselective Synthesis of this compound and its Derivatives

The stereochemistry of this compound is crucial for its biological activity and its utility as a chiral building block. Therefore, stereoselective synthetic methods that preserve the inherent chirality of the starting material, L-tyrosine, are of paramount importance.

A common approach to synthesizing this compound involves the reduction of the carboxylic acid of L-tyrosine or its ester derivatives. academie-sciences.fr The use of reducing agents like lithium borohydride (B1222165) (LiBH₄) on tyrosine methyl ester has been reported to yield this compound. academie-sciences.fr This transformation maintains the stereocenter at the alpha-carbon.

More elaborate stereoselective syntheses can be employed to create advanced derivatives. For example, cyanoenamino esters derived from L-tyrosine can be reduced to cyanoenamino alcohols, which can then be hydrolyzed under acidic conditions to yield derivatives of this compound with retention of configuration. researchgate.net This method allows for further modifications, such as N-methylation, to produce a range of stereochemically defined this compound derivatives. researchgate.net The development of such stereoselective routes is critical for accessing novel compounds with specific three-dimensional structures and potential biological activities. acs.org

Solid-Phase Organic Synthesis (SPOS) of this compound-Derived Constructs

Solid-phase organic synthesis (SPOS) offers a powerful platform for the efficient construction of peptide-based molecules derived from this compound. This methodology facilitates purification and allows for the sequential addition of building blocks to a growing chain anchored to a solid support.

A critical step in the solid-phase synthesis of this compound-derived peptides is the effective anchoring of the initial building block to a polymeric support. A successful strategy involves utilizing a modified Wang linker to attach the this compound moiety via its phenolic hydroxyl group.

The process begins with the protection of the α-amino group of this compound, for instance with a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group. The synthesis strategy involves anchoring the side chain of this Dde-Tyrosinol onto a brominated Wang linker derivative, specifically (4-bromomethyl)-phenoxy-allyl acetate. acs.orgnih.govacs.org Following ester hydrolysis, this yields an Nα-(Dde)-O-(4-methylphenoxyacetic acid)-L-Tyrosinol template. This template is then attached to an aminomethyl resin, providing a stable anchor point for subsequent peptide elongation using standard Fmoc (9-fluorenylmethyloxycarbonyl) protocols. acs.orgnih.govacs.org This side-chain anchoring approach is advantageous as it leaves the primary alcohol and the protected amine free for further chemical modifications and peptide chain extension, with reports indicating no evidence of esterification side reactions. acs.orgnih.govacs.org

| Compound/Reagent | Role in Anchoring Strategy |

| This compound | Core chiral building block. |

| Dde protecting group | Protects the α-amino group during anchoring. |

| Brominated Wang linker derivative | Provides the linkage point on the solid support. |

| Aminomethyl resin | The solid support to which the linker-Tyrosinol construct is attached. |

| Fmoc protocols | Standard procedure for elongating the peptide chain. |

The primary alcohol of the this compound core provides a synthetic handle for the creation of C-terminal peptide aldehydes, which are an important class of enzyme inhibitors. In the context of SPOS, the peptide chain is first assembled on the this compound scaffold, which is anchored to the solid support. acs.orgnih.gov

Once the desired peptide sequence is complete, the terminal alcohol functionality, originating from the this compound, is oxidized to form the corresponding aldehyde. A common method for this transformation is the use of a sulfur trioxide-pyridine complex. acs.orgnih.govacs.org This oxidation step converts the immobilized, protected peptide alcohol into its aldehyde counterpart directly on the solid support. nih.govacs.org Following oxidation, the completed peptide aldehyde is cleaved from the resin by acidolysis, purified by methods such as reverse-phase high-performance liquid chromatography (RP-HPLC), and can be isolated in high yield and purity. acs.orgnih.gov

The efficiency and reliability of reactions on solid supports can be influenced by steric hindrance and the microenvironment of the resin. To mitigate these issues, spacer technologies are often integrated between the linker and the solid support. acs.orgnih.gov

Synthesis of C-Terminal this compound Peptide Aldehydes

Synthesis of Complex this compound Hybrid Molecules and Conjugates

This compound serves as a versatile scaffold for the synthesis of complex hybrid molecules and conjugates, where it is combined with other chemical entities to create novel structures with unique properties.

Researchers have synthesized conjugates of this compound and chlorambucil (B1668637), an alkylating agent, to explore novel anticancer compounds. academie-sciences.fracademie-sciences.fr The synthesis of Tyrosinol-chlorambucil derivatives is achieved from their corresponding Tyrosine-chlorambucil methyl ester precursors. academie-sciences.fracademie-sciences.fr The ester is reduced to the primary alcohol of the tyrosinol moiety using a reducing agent such as lithium borohydride (LiBH₄). academie-sciences.fr

In these conjugates, the chlorambucil molecule is typically linked to the α-amine of the tyrosine framework, often via a spacer chain. academie-sciences.fracademie-sciences.fr Studies have investigated the influence of the spacer length, for example, using chains of five or ten carbon atoms, on the biological activity of the conjugates. academie-sciences.fracademie-sciences.frnih.gov It was found that a shorter, five-carbon spacer between the tyrosine moiety and chlorambucil was more beneficial for cytotoxic effects against certain cancer cell lines compared to a longer ten-carbon spacer. academie-sciences.fr Furthermore, the presence of the hydroxymethyl group in tyrosinol conjugates, as opposed to the methyl ester in tyrosine conjugates, was found to improve antiproliferative activity, an effect attributed to the enhanced hydrophilicity. academie-sciences.fr

| Component | Function |

| This compound | Chiral scaffold providing a hydroxymethyl group. |

| Chlorambucil | Cytotoxic agent conjugated to the scaffold. |

| LiBH₄ | Reducing agent to convert tyrosine methyl ester to tyrosinol. |

| Carbon Spacer | Links chlorambucil to the tyrosinol moiety; its length influences activity. academie-sciences.fr |

The phenolic ring of this compound is amenable to electrophilic aromatic substitution, allowing for the introduction of halogen atoms like iodine to create advanced derivatives. An example of such a molecule is T2AA, which is (S)-4-(4-(2-Amino-3-hydroxypropyl)-2,6-diiodophenoxy)phenol.

The structure of T2AA involves the addition of a 2,6-diiodophenoxy group to the phenol (B47542) ring of this compound. The synthesis of iodinated tyrosine derivatives, which are precursors to iodinated tyrosinols, can be achieved by treating a protected tyrosine monomer with an iodinating agent. researchgate.net This strategic placement of iodine atoms significantly alters the molecule's electronic properties and size, leading to distinct biological activities compared to the non-iodinated parent compound. Research indicates that the iodine substitutions in T2AA are key to its mechanism of action, which involves inhibiting the proliferating cell nuclear antigen (PCNA) by enhancing DNA binding affinity.

Bis(this compound) Oxalamide Architectures

Bis(this compound) oxalamides are a class of C2-symmetric molecules that have garnered considerable interest as low molecular weight organogelators. Their structure, featuring two this compound units linked by an oxalamide core, facilitates self-assembly through a network of hydrogen bonds and aromatic stacking interactions, leading to the formation of gels in various solvents.

The synthesis of these architectures typically involves the reaction of two equivalents of this compound or its derivatives with oxalyl chloride or a dialkyl oxalate. Strategic protection and deprotection of the phenolic and primary hydroxyl groups of this compound allow for selective functionalization. For instance, derivatives with substituted phenolic hydroxyl groups can be prepared to enhance intermolecular aromatic interactions and influence the gelation properties. nih.gov

One reported approach involves the preparation of S,S-bis(tyrosinol) oxalamides where the phenolic hydroxyl groups are modified with various substituents, such as benzyl, naphthyl, and biphenyl (B1667301) groups. These modifications are aimed at enhancing aromatic stacking interactions within the self-assembled network. The gelling properties of these compounds have been systematically studied in a range of organic solvents and aqueous mixtures. It has been observed that oxalamide derivatives with substituted phenolic hydroxyl groups are effective organogelators for highly polar solvent systems, whereas derivatives with free phenolic groups have a greater tendency to crystallize rather than form stable gels. nih.govresearchgate.net

The gelation ability is highly dependent on the molecular structure. Even minor structural variations can significantly impact or completely inhibit the formation of a gel. nih.gov The table below summarizes the gelation properties of several bis(this compound) oxalamide derivatives.

| Compound ID | Phenolic OH Substituent | Alkyl OH Status | Gelation Behavior in DMSO/Water |

| 3a | Benzyl | Free | Gel |

| 3b | Free | Free | No Gel (Crystallization) |

| 3c | Benzyl | Acetylated | Gel |

| 4c | Biphenyl | Free | Weak Gel |

Table 1: Gelation properties of selected bis(this compound) oxalamide derivatives. Data sourced from Makarević, J. et al. (2004). nih.gov

The formation of stable gels is attributed to specific hydrogen bonding motifs and intermolecular forces that drive the self-assembly into a fibrous network, entrapping the solvent molecules. researchgate.netgoogle.com

This compound-Derived Glycosides and Phenylethanol Analogs

The derivatization of this compound extends to the synthesis of glycosides and other phenylethanol analogs, which are of interest for their potential biological activities.

This compound Glycosides: The synthesis of this compound glycosides can be achieved through chemoenzymatic methods. Glycosyltransferases and glycosidases are enzymes that can catalyze the formation of glycosidic bonds with high regio- and stereoselectivity, often under mild reaction conditions, avoiding the need for extensive protecting group strategies common in chemical synthesis. nih.gov For example, salidroside, the glucoside of tyrosol (a related phenylethanol), has been efficiently synthesized using glycosyltransferases with a uridine (B1682114) diphosphate (B83284) glucose (UDPG) recycling system. nih.govnih.gov A similar enzymatic approach can be envisioned for the glycosylation of this compound, targeting either the phenolic or the primary hydroxyl group. The choice of enzyme and reaction conditions would dictate the site of glycosylation. Chemical synthesis offers an alternative route, for instance, by reacting a protected tyrosinol derivative with an activated sugar donor like a glycosyl bromide. researchgate.net

Phenylethanol Analogs (N-Acyl Derivatives): N-Acyl this compound derivatives represent another class of advanced analogs. These compounds are typically synthesized by the condensation of the amino group of this compound with a fatty acid or its activated form (e.g., acid chloride). academie-sciences.fr Such modifications introduce lipophilic chains to the this compound scaffold, creating amphiphilic molecules. For instance, peptide coupling techniques can be employed for this transformation. In one example, (N-t-butoxycarbonyl)-L-tyrosinol was acetylated and then coupled with other amino acids to form larger peptide-like structures, demonstrating the utility of this compound as a template in more complex syntheses. tandfonline.com The synthesis of N-acetyl-L-tyrosine, a precursor that can be reduced to N-acetyl-L-tyrosinol, is well-established and typically involves the reaction of L-tyrosine with acetic anhydride. google.comcaltech.edu These N-acyl derivatives are explored for various applications, including their potential as building blocks for novel biomaterials. researchgate.net

Isodityrosinol Derivatives and Precursors

Isodityrosinol is a complex natural product characterized by a diaryl ether linkage between two tyrosine units. The synthesis of isodityrosinol and its precursors from this compound or related starting materials presents a significant chemical challenge, requiring sophisticated strategies to construct the key C-O bond.

One powerful method for creating the diaryl ether moiety is the Diels-Alder reaction. A reported synthesis of a fully differentiated (S,S)-isodityrosinol involved a cycloaddition reaction between an aryloxy diene derived from L-tyrosine and an acetylenic ketone derived from D-serine. researchgate.netnih.govacademie-sciences.fr This approach allows for the controlled construction of the complex diaryl ether core. The resulting adduct can then be aromatized and further manipulated to yield the target isodityrosinol structure. academie-sciences.fr

Another modern approach involves transition metal-catalyzed cross-coupling reactions. A practical protocol for the synthesis of isodityrosine (B1672229) derivatives has been developed using a combination of palladium-catalyzed C(sp³)–H functionalization and a copper-catalyzed Ullmann coupling reaction. tandfonline.com This strategy involves the initial arylation of an amino acid derivative, followed by a C-O coupling reaction to form the diaryl ether linkage. This method is notable for its compatibility with various functional groups. tandfonline.com

The synthesis of a fully differentiated (L,L)-isodityrosinol precursor has also been achieved through a sequence involving cycloaddition, aromatization, and reduction. academie-sciences.fr The key steps are outlined below:

| Step | Reaction Type | Reactants | Product |

| 1 | Cycloaddition | Ketone 120 and Diene 93b | Cyclohexadiene adducts |

| 2 | Aromatization | Cyclohexadiene adduct, DDQ | Diaryl ether 145a |

| 3 | Selective Methanolysis & Reduction | Diaryl ether 145a | Isodityrosinol 169 |

Table 2: Key steps in the synthesis of an isodityrosinol precursor. Data sourced from Feng, X. & Olsen, R.K. (1992). academie-sciences.fr

These advanced synthetic routes provide access to complex isodityrosinol structures, enabling further investigation into their properties and potential applications.

Chemical Reactivity and Mechanistic Organic Transformations of L Tyrosinol

Oxidation Pathways Involving the Phenolic Hydroxyl Group (e.g., to Quinones)

The phenolic hydroxyl group of L-Tyrosinol is susceptible to oxidation, a reaction that can lead to the formation of quinones and other oxidized derivatives. This transformation is of significant interest in the study of melanin (B1238610) biosynthesis, where tyrosinase enzymes catalyze the oxidation of tyrosine.

Common oxidizing agents employed for this purpose include potassium permanganate (B83412) and hydrogen peroxide. The reaction mechanism typically involves the removal of a hydrogen atom from the phenolic hydroxyl group, generating a phenoxyl radical. pnas.org This radical can then undergo further oxidation and rearrangement to form a quinone structure. The specific products formed depend on the reaction conditions and the oxidizing agent used.

Enzymatic oxidation of this compound has also been a subject of study. Horseradish peroxidase (HRP), for instance, can catalyze the oxidation of this compound in the presence of hydrogen peroxide. pnas.org Studies have shown that the enantioselectivity of this enzymatic oxidation can be influenced by modifying the enzyme. pnas.org Furthermore, artificial nanozymes have been developed that exhibit high enantioselectivity in the oxidation of tyrosinol, offering potential applications in the preparation of optically pure compounds. rsc.orgmdpi.com

Table 1: Oxidation of this compound

| Oxidizing Agent | Product Type | Reference |

|---|---|---|

| Potassium Permanganate | Quinones | |

| Hydrogen Peroxide | Quinones | |

| Horseradish Peroxidase (HRP) | Phenoxyl Radicals | pnas.org |

Reduction Chemistry of Carbonyl Precursors to this compound

This compound is commonly synthesized through the reduction of L-tyrosine (B559521) or its derivatives, where a carboxylic acid or ester functionality is converted to a primary alcohol. academie-sciences.fr A prevalent method involves the reduction of the carboxylic acid group of Boc-L-tyrosine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction is typically performed in an anhydrous ether solvent under an inert atmosphere.

The mechanism of reduction by LiAlH₄ involves the nucleophilic attack of a hydride ion (H⁻) on the carbonyl carbon of the carboxylic acid or ester. This initial attack is followed by coordination of the aluminum to the oxygen atoms, facilitating the subsequent hydride transfers that ultimately lead to the primary alcohol.

Alternative reducing agents, such as lithium borohydride (B1222165) (LiBH₄), have also been used for the reduction of tyrosine methyl ester to yield this compound. academie-sciences.fr The choice of reducing agent and reaction conditions can influence the yield and purity of the final product. For instance, prolonged exposure to strong reducing agents like LiAlH₄ can potentially lead to the over-reduction of the aromatic ring, necessitating careful control of the reaction temperature.

Table 2: Reduction of L-Tyrosine Derivatives to this compound

| Starting Material | Reducing Agent | Key Considerations | Reference |

|---|---|---|---|

| Boc-L-tyrosine | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous conditions, temperature control to prevent over-reduction. |

Nucleophilic Substitution Reactions at Hydroxyl Centers

The hydroxyl groups of this compound, both the primary alcohol and the phenolic hydroxyl, can participate in nucleophilic substitution reactions. The reactivity of each hydroxyl group can be selectively targeted based on the reaction conditions and the nature of the electrophile.

The primary hydroxyl group is generally more nucleophilic and less sterically hindered than the phenolic hydroxyl group, making it more susceptible to reactions like esterification and etherification. For instance, acylation at the primary hydroxyl group can be achieved to generate tyrosol esters. academie-sciences.fr

The phenolic hydroxyl group, being more acidic, can be deprotonated with a suitable base to form a phenoxide ion, which is a potent nucleophile. This allows for reactions such as O-alkylation to form phenolic ethers. biorxiv.org In one study, an aminocarboxypropyltransferase (ACT) enzyme was shown to catalyze the transfer of a homoserine group from S-adenosylmethionine (SAM) to the phenolic hydroxyl of a tyrosinol substrate, forming a phenolic ether. biorxiv.org

Reactivity Modulation by Protecting Groups and Strategic Derivatization

The presence of multiple reactive functional groups in this compound necessitates the use of protecting groups to achieve chemoselectivity in synthetic transformations. wikipedia.org Protecting groups are temporary modifications of functional groups that prevent them from reacting under certain conditions and can be removed later in the synthetic sequence. wikipedia.org

A common strategy involves the protection of the amino group, often with a tert-butoxycarbonyl (Boc) group. chemimpex.com The resulting Boc-L-Tyrosinol is a stable intermediate that allows for selective reactions at the hydroxyl groups. chemimpex.com For example, Boc-protected tyrosinol can be used in esterification reactions with thiosalicylates, followed by a series of transformations including Boc deprotection and cyclization to synthesize benzothiazepine (B8601423) derivatives. rsc.org

The phenolic hydroxyl group can also be protected, for instance, as a benzyl (B1604629) ether or a silyl (B83357) ether, to direct reactions towards the primary alcohol or the amine. wikipedia.org The choice of protecting group is crucial and depends on its stability under the planned reaction conditions and the ease of its subsequent removal. This strategy of orthogonal protection, where different protecting groups can be removed under distinct conditions, is fundamental in the multi-step synthesis of complex molecules derived from this compound. wikipedia.org For instance, in peptide synthesis, the carboxyl group of tyrosine might be protected as a benzyl ester, the amino group as a fluorenylmethylenoxy carbamate (B1207046) (Fmoc), and the phenolic hydroxyl as a tert-butyl ether, allowing for selective deprotection at each site. wikipedia.org

Strategic derivatization, often in conjunction with protecting groups, is employed to synthesize a wide array of this compound derivatives with specific biological activities. chemimpex.com For example, derivatives of this compound have been investigated for their potential as anticancer agents and for their ability to inhibit specific enzymes.

Table 3: Common Protecting Groups for this compound

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Reference |

|---|---|---|---|---|

| Amino Group | tert-Butoxycarbonyl | Boc | Mild Acid | chemimpex.com |

| Amino Group | 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | wikipedia.org |

| Phenolic Hydroxyl | Benzyl | Bn | Hydrogenolysis | wikipedia.org |

| Phenolic Hydroxyl | tert-Butyldimethylsilyl | TBDMS/TBS | Fluoride Ion (e.g., TBAF) |

Advanced Applications in Pharmaceutical and Material Sciences

L-Tyrosinol as a Pivotal Building Block in Peptide Synthesis and Drug Design

The utility of this compound and its derivatives is particularly pronounced in peptide and drug development. chemimpex.com Its structure allows for the strategic construction and modification of peptides, leading to compounds with enhanced therapeutic potential. chemimpex.com

Facilitation of Selective Amino Acid Modifications in Peptide Chains

This compound is instrumental in peptide synthesis, where precise control over chemical reactions is paramount. chemimpex.com The presence of its hydroxyl and amino groups necessitates the use of protecting groups during synthesis to prevent unwanted side reactions. This protection strategy allows for the selective modification of amino acids within a peptide chain. chemimpex.com

Commonly used protected forms of this compound in synthesis include:

Boc-L-Tyrosinol : The tert-butoxycarbonyl (Boc) group protects the amine, enabling controlled coupling reactions. chemimpex.com

Fmoc-L-Tyrosinol : The fluorenylmethyloxycarbonyl (Fmoc) group is another standard amine-protecting group used in solid-phase peptide synthesis. chemimpex.com

Derivatives with protected hydroxyl groups : To achieve further selectivity, the phenolic hydroxyl group can also be protected, for instance, with a benzyl (B1604629) (Bzl) or tert-butyl (tBu) group. chemimpex.comchemimpex.com

This ability to selectively protect and deprotect different functional groups is crucial for incorporating modified amino acids or for using the tyrosinol residue as a branching point for more complex structures. nih.gov For example, a solid-phase synthesis strategy for C-terminal tyrosine peptide aldehydes involved anchoring Dde-Tyrosinol onto a resin, which was then elongated using standard Fmoc protocols. acs.org This highlights how this compound derivatives serve as templates for building specific peptide sequences with desired functionalities. acs.org

Development of Bioactive Peptides with Enhanced Pharmacological Properties

The incorporation of this compound or its derivatives into peptide structures can significantly enhance their pharmacological profiles. By modifying the L-tyrosine (B559521) residue, researchers can improve properties such as metabolic stability, binding affinity to biological targets, and bioavailability.

Derivatives of tyrosine are key building blocks in designing novel pharmaceuticals, particularly for neurological disorders and in oncology. chemimpex.comchemimpex.com For instance, tyrosine moieties have been shown to improve the therapeutic effect of existing anticancer drugs like chlorambucil (B1668637). academie-sciences.fracademie-sciences.fr The structural modifications enabled by this compound can lead to peptide-based drugs with improved efficacy.

This compound in the Construction of Complex Organic Architectures

Beyond linear peptides, this compound is a valuable chiral precursor for synthesizing a wide array of complex organic molecules. Its inherent chirality and multiple functional groups make it an ideal starting material for asymmetric synthesis, where the three-dimensional arrangement of atoms is critical for biological activity. chemimpex.com

This compound has been employed in the synthesis of:

Chiral Ligands and Catalysts : These are essential for controlling the stereochemistry of chemical reactions, leading to higher yields and purity of the desired product. chemimpex.com

Bioactive Natural Product Analogues : Researchers utilize this compound to construct molecules that mimic the structure and function of natural compounds with therapeutic properties.

Enzyme Inhibitors : The specific shape and functionality derived from this compound can be used to design molecules that fit into the active sites of enzymes, thereby inhibiting their activity. This is a common strategy in drug development. chemimpex.com

Advanced Materials : Derivatives of this compound are explored in material science for creating polymers and nanomaterials with specific functional properties for use in electronics or biomedical devices. chemimpex.comchemimpex.com

Table 1: Examples of Protected this compound Derivatives in Synthesis

| Derivative Name | Protecting Group(s) | Key Application Area | Reference |

|---|---|---|---|

| Boc-L-Tyrosinol | tert-butoxycarbonyl (Boc) on amine | Peptide Synthesis, Drug Development | , chemimpex.com |

| Fmoc-O-tert-butyl-L-tyrosinol | Fluorenylmethyloxycarbonyl (Fmoc) on amine, tert-butyl (tBu) on hydroxyl | Peptide Synthesis, Bioconjugation | chemimpex.com |

| Boc-O-benzyl-L-tyrosinol | Boc on amine, Benzyl (Bzl) on hydroxyl | Peptide Synthesis, Chiral Ligand Synthesis | chemimpex.com |

| Boc-L-Tyrosinol(2,6-di-Cl-Bzl) | Boc on amine, 2,6-dichlorobenzyl on hydroxyl | Solid-Phase Peptide Synthesis (SPPS) | vulcanchem.com |

Bioconjugation and Targeted Drug Delivery Systems Utilizing this compound Scaffolds

Bioconjugation is a technique used to link a therapeutic agent to a carrier molecule, such as a polymer or an antibody, to improve its delivery to a specific site in the body. nih.gov this compound and its derivatives serve as excellent scaffolds for these applications due to their versatile chemical handles. chemimpex.comchemimpex.com

Linkage to Biomolecules for Therapeutic Enhancement

The functional groups of this compound allow for its covalent attachment to various biomolecules. chemimpex.com This linkage can create prodrugs, where the polymer-drug bond is designed to be cleaved by specific enzymes or under certain pH conditions found at the target site. nih.gov This strategy enhances the therapeutic index of a drug by increasing its concentration at the site of action while minimizing exposure to healthy tissues.

Tyrosine residues, in general, are attractive targets for bioconjugation because they are relatively rare on protein surfaces, allowing for more site-specific modifications. nih.gov this compound-based linkers can be used in these strategies to connect drugs to proteins or antibodies, thereby improving the efficacy of targeted therapies.

Application in Targeted Cancer Therapies

In the context of cancer, targeted therapy aims to specifically attack cancer cells by interfering with molecules needed for their growth and spread. news-medical.netorthobullets.com Tyrosine kinases, enzymes that are often mutated and hyperactive in cancer cells, are major targets for such therapies. news-medical.netnih.gov

This compound-based structures are being integrated into advanced drug delivery systems to enhance the targeting of cancer cells. For example, researchers have developed enzyme-responsive amphiphilic polymers from L-tyrosine resources. nih.gov These polymers can self-assemble into nanoparticles that encapsulate anticancer drugs like doxorubicin (B1662922) and camptothecin. nih.gov

Key findings from this research include:

The nanoparticles were stable under normal conditions but were biodegraded by enzymes within cancer cells to release the drug. nih.gov

Drug-loaded nanoparticles were shown to be non-toxic to normal cells but effective at killing cancer cells. nih.gov

Confocal microscopy and flow cytometry confirmed that this delivery system resulted in a significantly higher uptake of the drug by cancer cells compared to the free drug. nih.gov

This approach demonstrates the potential of this compound-derived nanocarriers to serve as a platform for delivering multiple drugs specifically to cancer cells, potentially overcoming challenges like drug resistance and improving therapeutic outcomes. nih.gov

Development of Biocompatible Materials from this compound for Medical Devices

The development of advanced biocompatible and biodegradable materials is a cornerstone of modern biomedical engineering. While research into amino acid-derived polymers is extensive, the primary focus has been on derivatives of L-tyrosine rather than this compound directly. L-tyrosine, an amino acid, possesses a phenolic hydroxyl group that makes its derivatives suitable monomers for step-growth polymerization, leading to the creation of high-performance biocompatible polymers. nih.govresearchgate.net These polymers, including polycarbonates and polyarylates, are under extensive investigation for use in medical devices due to their combination of desirable properties such as biocompatibility, biodegradability, and processability. nih.govnih.gov

The core strategy involves synthesizing diphenolic monomers from L-tyrosine and its metabolites. nih.gov These monomers can then be polymerized to form materials with backbones containing non-amide bonds (like carbonate or ester linkages), which improves their processing characteristics compared to traditional polypeptides. nih.gov The resulting polymers are often referred to as "pseudo-poly(amino acids)" and are engineered for applications ranging from orthopedic implants to tissue engineering scaffolds. researchgate.netresearchgate.net

Research Findings on L-Tyrosine-Derived Polymers

Research has led to the creation of several classes of L-tyrosine-derived polymers with properties tailored for medical device applications.

Tyrosine-Derived Polycarbonates:

Tyrosine-derived polycarbonates have been identified as a promising class of biodegradable polymers for orthopedic applications. researchgate.net They are noted for being non-toxic, biocompatible, and promoting good bone apposition when in contact with hard tissue. researchgate.net These polycarbonates are synthesized from L-tyrosine-derived dipeptide monomers, such as desaminotyrosyl-tyrosine alkyl esters (DTR). nih.gov

A key feature of these polycarbonates is their tunable degradation profile. The polymer backbone contains hydrolytically labile carbonate bonds, and the pendent chains have ester bonds. researchgate.net Studies on model compounds have shown that the carbonate bond in the backbone hydrolyzes faster than the ester bond in the side chain. researchgate.net This degradation behavior is crucial for evaluating their use in degradable medical implants. researchgate.net Furthermore, these polymers have been successfully fabricated into porous scaffolds for tissue engineering, demonstrating excellent cell attachment and minimal inflammatory response in vivo. researchgate.net

Tyrosine-Derived Polyarylates:

Polyarylates derived from L-tyrosine are another significant class of biodegradable polymers. They are typically A-B type copolymers synthesized from a cyclic dipeptide of L-tyrosine and a diacid. researchgate.net Their properties can be systematically varied by changing the monomer components. For instance, research has shown that increasing the number of methylene (B1212753) groups in the polymer backbone leads to a decrease in the glass transition temperature (Tg) and an increase in water absorption, which in turn influences the degradation rate. researchgate.net These materials are being explored as scaffolds for bone and cartilage regeneration and as vehicles for controlled drug release. nih.gov

Tyrosine-Derived Polyurethanes:

Researchers have also synthesized biodegradable segmented polyurethanes using L-tyrosine-based chain extenders like desaminotyrosyl-tyrosine hexyl ester (DTH). nih.gov These polyurethanes exhibit the characteristic microphase-separated morphology of thermoplastic elastomers and possess tunable properties based on the soft segment used, such as polyethylene (B3416737) glycol (PEG) or polycaprolactone (B3415563) (PCL). nih.gov

Comparative studies show that the choice of soft segment significantly impacts the polymer's properties. For example, PCL-based polyurethanes tend to have higher tensile strength, while PEG-based versions are more degradable. nih.gov The versatility and favorable biocompatibility of these polyurethanes make them ideal candidates for soft tissue engineering applications. nih.gov

Surface Modification with L-Tyrosine Polymers:

Beyond bulk materials, the oxidative polymerization of L-tyrosine has been employed to create biocompatible surface coatings for existing medical devices. nih.gov Inspired by mussel adhesive proteins, these polycatecholamine coatings can be applied to a variety of materials, including polyurethane and hard-to-coat surfaces like polytetrafluoroethylene (PTFE) and stainless steel. nih.gov These coatings significantly improve the hydrophilicity, hemocompatibility, and the adhesion and proliferation of endothelial cells, making them a versatile method for modifying surfaces intended for contact with blood or for use in tissue engineering. nih.gov

The table below summarizes the effect of these coatings on the water contact angle of different substrates.

| Substrate Material | Reduction in Water Contact Angle |

| Polytetrafluoroethylene (PTFE) | ~50% |

| Polyurethane | ~80% |

| Data sourced from research on polycatecholamine coatings derived from L-tyrosine. nih.gov |

Pharmacological and Biological Research Applications of L Tyrosinol and Its Derivatives

Antineoplastic and Anticancer Investigations

The structural framework of L-Tyrosinol has been extensively utilized in the design and synthesis of novel anticancer agents. Researchers have modified its core structure to create derivatives and conjugates aimed at targeting various hallmarks of cancer, including uncontrolled proliferation and specific cellular vulnerabilities.

In Vitro Cytotoxicity Profiling Against Cancer Cell Lines (e.g., HepG2, MCF-7, MDA-MB-231)

Derivatives of this compound have demonstrated notable cytotoxic activity against a range of human cancer cell lines. In studies involving conjugates of this compound with the alkylating agent chlorambucil (B1668637), significant anticancer efficacy was observed. nih.gov Specifically, D- and this compound-chlorambucil derivatives featuring a 10-carbon atom spacer chain exhibited selective cytotoxicity towards the estrogen receptor-positive (ER+) MCF-7 breast cancer cell line. nih.govresearchgate.net This selectivity highlights the potential for designing targeted therapies based on the this compound scaffold.

Further research has shown that other this compound derivatives can achieve 60–70% inhibition of hepatocellular carcinoma (HepG2) cells at a concentration of 10 μM. The cytotoxic effects of various compounds are often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. For context, studies on other agents have reported IC50 values against these cell lines, such as 7.4 µg/mL for certain nanoparticles against MCF-7 cells and 67.42 µg/mL against HepG2 cells. analis.com.my Another compound, Gluconasturtiin-isothiocyanate (GNST-ITC), showed IC50 values of 5.02 µM in MCF-7 cells and 7.83 µM in HepG2 cells. semanticscholar.org While direct IC50 values for a wide range of this compound derivatives are part of ongoing research, the existing data underscores their potential as a foundation for developing potent anticancer agents.

Table 1: Examples of Cytotoxicity Data for Various Agents Against Common Cancer Cell Lines

| Cell Line | Compound/Agent | IC50 Value / % Inhibition | Citation |

| HepG2 | This compound Derivative | 60-70% inhibition at 10 μM | |

| HepG2 | RL-AgNPs (48h) | 67.42 µg/mL | analis.com.my |

| HepG2 | GNST-ITC (72h) | 7.83 µM | semanticscholar.org |

| MCF-7 | This compound-Chlorambucil | Selective Cytotoxicity | nih.gov |

| MCF-7 | RL-AgNPs (48h) | 7.4 µg/mL | analis.com.my |

| MCF-7 | GNST-ITC (72h) | 5.02 µM | semanticscholar.org |

| MDA-MB-231 | Tyrosinamide-Chlorambucil | Evaluated for Efficacy | researchgate.net |

Mechanistic Studies on Cell Cycle Regulation and Proliferation (e.g., PCNA Inhibition)

A key mechanism through which cancer cells achieve rapid growth is the dysregulation of the cell cycle. soton.ac.uk Proliferating Cell Nuclear Antigen (PCNA) is a critical protein that acts as a sliding clamp for DNA polymerase, making it essential for DNA replication and repair and, consequently, cell proliferation. nih.gov Because of its central role, PCNA is a significant target for anticancer drug development.

Research has identified specific this compound derivatives that can inhibit PCNA. For instance, T2AA, a di-iodinated derivative of this compound, acts as a potent PCNA inhibitor with an IC50 of 1 μM, effectively blocking DNA replication forks. This inhibition is a promising strategy for halting cancer cell division. The function of PCNA itself is regulated by post-translational modifications, such as phosphorylation. Studies have shown that phosphorylation of PCNA at tyrosine residue 211 (Y211) is crucial for its stability on chromatin and for its role in cell proliferation. nih.govresearchgate.net Inhibiting this phosphorylation event can lead to S-phase arrest in the cell cycle, reduced DNA synthesis, and enhanced cell death in cancer cells. nih.gov By designing this compound derivatives that interfere with PCNA function, either directly or by modulating its regulatory modifications, researchers aim to selectively disrupt the proliferation of cancer cells. nih.gov

Modulation of Cellular Transport Mechanisms (e.g., L-Amino Acid Transporters LAT1/LAT2)

Cancer cells have a high demand for nutrients, especially essential amino acids, to sustain their rapid growth and proliferation. nih.gov To meet this demand, they often overexpress specific nutrient transporters on their cell surface. The L-type Amino Acid Transporter 1 (LAT1) is one such transporter that is frequently upregulated in a wide variety of cancers, including breast, prostate, and lung cancer. nih.govmdpi.com LAT1 facilitates the transport of large neutral amino acids, such as L-leucine and L-tyrosine (B559521), into the cell. nih.gov

The structural similarity of this compound to L-tyrosine makes it and its derivatives recognizable substrates for LAT1. mdpi.comnih.gov This property has been exploited as a "Trojan horse" strategy to selectively deliver cytotoxic drugs into cancer cells. By conjugating a toxic payload, such as chlorambucil, to an this compound-based scaffold, the resulting molecule can be actively transported into cancer cells via LAT1. mdpi.comnih.govresearchgate.net Once inside, the cytotoxic agent is released, leading to increased intracellular concentration and enhanced antiproliferative activity. nih.gov

Studies have confirmed that chlorambucil derivatives of L-tyrosine bind to LAT1 and exhibit significantly higher cellular uptake in MCF-7 breast cancer cells compared to chlorambucil alone. mdpi.comnih.gov LAT1 can also work in concert with LAT2, another amino acid transporter, although LAT1 is more commonly associated with tumor progression. solvobiotech.comfrontiersin.org The asymmetric recognition of substrates by LAT1 can lead to their accumulation within the cell, a mechanism that can be exploited for the trapping of PET-tracers and other tumor-related drugs inside cancer cells. nih.gov

Ligand Design for Hormone Receptors (e.g., Estrogen Receptor Alpha)

Hormone receptors, particularly Estrogen Receptor Alpha (ERα), play a critical role in the growth and progression of a significant percentage of breast cancers. mdpi.com ERα is a key therapeutic target, and agents that can modulate its activity, such as Selective Estrogen Receptor Modulators (SERMs), are mainstays in endocrine therapy. researchgate.netnih.gov

The this compound scaffold has been investigated as a framework for designing novel ligands that target ERα. researchgate.net The objective is to create compounds that can bind to the receptor and act as antagonists, blocking the proliferative signals induced by estrogen. mdpi.com Researchers have synthesized D- and L-tyrosine-chlorambucil analogs with the aim of targeting ERα in hormone-dependent breast cancer cells. nih.govresearchgate.net The tyrosine portion of the molecule is intended to act as a vector to target the ERα protein, thereby concentrating the cytotoxic chlorambucil moiety in ER-positive cancer cells. researchgate.net

The binding of ligands can induce conformational changes in the receptor, which dictates whether it becomes active or is inhibited. elifesciences.org The design of new ligands also considers overcoming resistance mechanisms, such as mutations in the ERα gene (ESR1) like Y537S, which can lead to resistance to standard therapies. elifesciences.org The development of novel this compound-based ligands for ERα continues to be an active area of research, aiming to create more effective and specific endocrine therapies. researchgate.netrsc.org

Neurobiological and Neuropharmacological Studies

The connection between amino acid precursors and neurotransmitter synthesis provides a basis for exploring the neuropharmacological potential of this compound and its derivatives.

Impact on Neurotransmitter Synthesis and Receptor Modulation (e.g., Serotonin (B10506) Receptors)

In the central nervous system, serotonin (5-hydroxytryptamine or 5-HT) is a crucial neurotransmitter that regulates mood, cognition, and behavior. nih.govmdpi.com It is synthesized from the essential amino acid L-tryptophan through a pathway involving the rate-limiting enzyme tryptophan hydroxylase (TPH). mdpi.com This pathway is distinct from the one that synthesizes catecholamine neurotransmitters (dopamine, norepinephrine) from the amino acid L-tyrosine.

While L-tyrosine is the direct precursor for catecholamines, its metabolic pathways are interconnected with the serotonin system. The enzymes involved, such as aromatic L-amino acid decarboxylase, act on precursors for both serotonin and dopamine (B1211576). Therefore, significant shifts in the availability of L-tyrosine could theoretically influence serotonin synthesis.

Research into the direct effects of this compound on neurotransmitter systems is less developed. However, studies have investigated how serotonin receptors, such as the 5-HT1A receptor, can modulate the synthesis of dopamine from tyrosine. For example, activation of 5-HT1A receptors has been shown to inhibit tyrosine hydroxylation, the rate-limiting step in dopamine synthesis. nih.gov This demonstrates a clear cross-talk between the serotonergic and dopaminergic systems. The potential for this compound derivatives to act as ligands for various serotonin receptors remains an area for future investigation, potentially leading to novel modulators of neurochemical balance. nih.gov

Neuroprotective Efficacy in Models of Neuronal Damage

This compound and its derivatives have demonstrated notable neuroprotective effects in various in vitro models of neuronal damage. A key area of investigation has been their ability to mitigate the damage caused by excitotoxicity, a pathological process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal injury and death. scantox.com This process is implicated in stroke, traumatic brain injury, and several neurodegenerative diseases. scantox.comresearchgate.netnih.gov

In cultured neuronal cells, treatment with Boc-L-Tyrosinol, a derivative of this compound, has been shown to decrease cell death and preserve mitochondrial function in the presence of neurotoxic conditions induced by glutamate. This suggests that this compound derivatives can interfere with the cascade of events leading to neuronal apoptosis triggered by excitotoxic insults. The ability of these compounds to cross the blood-brain barrier further enhances their potential for neurological research and therapeutic development.

Studies on halogenated derivatives of L-tyrosine, such as 3,5-diiodo-L-tyrosine (DIT) and 3,5-dibromo-L-tyrosine (DBrT), have also shown potent neuroprotective activity. These compounds were found to be more potent than their parent compound, L-phenylalanine, in depressing excitatory glutamatergic synaptic transmission. This antiglutamatergic activity contributes to their neuroprotective effects in models of brain ischemia.

Promotion of Neuronal Differentiation and Neuritogenesis (this compound-Amide Pharmacophore)

The promotion of neuronal differentiation and neuritogenesis, the process of neurite outgrowth, is a crucial strategy for repairing the nervous system after injury or in cases of neurodegenerative diseases. researchgate.net Research has identified the this compound-amide moiety as a key pharmacophore responsible for inducing these processes. This discovery emerged from structure-activity relationship (SAR) studies of the natural product farinosone C, which is known to induce neurite outgrowth in rat pheochromocytoma (PC12) cells. nih.govnih.govnih.gov

PC12 cells are a widely used model for studying neuronal differentiation as they respond to nerve growth factor (NGF) by extending neurites and developing a neuronal phenotype. nih.govnih.gov Studies on farinosone C and its synthetic analogs revealed that a much simpler, truncated analog, this compound-propionamide, could induce neuronal differentiation, albeit at higher concentrations than the parent compound. nih.gov This highlighted the essential role of the this compound-amide structure in promoting neuritogenesis. Further optimization of this pharmacophore led to the development of even more potent and less complex molecules that could stimulate neurite outgrowth. nih.gov

The integrity of the molecular structure is crucial for this activity, as minor chemical modifications can abolish the neuritogenic effect. nih.gov The mechanism of action for some of these neuritogenic compounds may involve the modulation of the endocannabinoid system, which is implicated in neuronal signaling and plasticity. nih.gov

Antioxidant Activity and Free Radical Scavenging Capabilities

The antioxidant properties of this compound and its derivatives are a significant aspect of their biological activity, contributing to their therapeutic potential in a variety of conditions associated with oxidative stress.

Role of the Phenolic Hydroxyl Moiety

The antioxidant capacity of this compound is primarily attributed to its phenolic hydroxyl group. This functional group can donate a hydrogen atom to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation. researchgate.netnih.gov The process of free radical scavenging is a key mechanism by which antioxidants protect cells from damage. The parent amino acid, L-tyrosine, being a monophenolic amino acid, exhibits antioxidant properties, which are further explored in its derivatives. researchgate.netnih.gov Quantum chemical calculations have been used to study the structure-antioxidant activity relationship of tyrosol and hydroxytyrosol, indicating the importance of the phenolic structure in radical scavenging.

Therapeutic Potential in Oxidative Stress-Related Conditions

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases, including neurodegenerative disorders. researchgate.net The free radical scavenging ability of this compound and its derivatives makes them promising candidates for therapeutic intervention in such conditions.

Studies have shown that Boc-L-Tyrosinol can significantly reduce oxidative damage in cellular models exposed to ROS in a dose-dependent manner. Furthermore, the antioxidant properties of L-tyrosine derivatives have been shown to contribute to their neuroprotective effects. In models of cerebral ischemic injury, the neuroprotective effect of N-stearoyl-L-tyrosine was attributed in part to a reduction in lipid peroxidation and DNA fragmentation, highlighting the link between antioxidant activity and neuroprotection. The ability of these compounds to mitigate oxidative stress suggests their potential use in nutritional and cosmetic applications as well.

| Compound/Derivative | Antioxidant Assay | Result |

| L-Tyrosine | Lipid Peroxidation Inhibition | 30.6% inhibition at 20 µg/mL researchgate.netnih.gov |

| Boc-L-Tyrosinol | Cellular ROS Reduction | Dose-dependent reduction of oxidative damage |

Anti-inflammatory Properties

Chronic inflammation is a key contributor to the development of many metabolic and neurodegenerative diseases. plos.org this compound and its derivatives are being investigated for their potential anti-inflammatory effects, which are often linked to their antioxidant capabilities. plos.org

The therapeutic potential of this compound is being explored for its ability to mitigate inflammation. csic.es Studies on related compounds have demonstrated the capacity to modulate key inflammatory markers. For instance, certain phenolic compounds have been shown to downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). plos.orgnih.govmdpi.comwjgnet.comnih.gov These cytokines are central to the inflammatory response and are often elevated in chronic inflammatory conditions.

Research on a new formulation of slow-release amino acids, including tyrosine, showed a reduction in pro-inflammatory cytokines in Caco-2 cells, suggesting that the delivery form of amino acids can influence their inflammatory potential. academie-sciences.fr While direct studies on this compound's effect on specific inflammatory markers are still emerging, the anti-inflammatory activity of its parent compound and derivatives suggests a promising area for future research.

Antimicrobial and Antiviral Potentials

The search for new antimicrobial and antiviral agents is a critical area of pharmaceutical research. This compound and its derivatives have shown promise in this regard, exhibiting activity against a range of bacteria and viruses.

In terms of antimicrobial activity, in vitro studies have demonstrated that Boc-L-Tyrosinol exhibits inhibitory effects against several bacterial strains. Cationic surfactant analogues derived from L-Tyrosine esters have also been synthesized and screened for their antibacterial activity, showing greater efficacy against gram-positive than gram-negative bacteria. nih.govmdpi.com The antimicrobial activity of these derivatives was found to increase with the length of their alkyl chain, up to a certain point. nih.govmdpi.com

| Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

| Boc-L-Tyrosinol | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL | |

| L-Tyrosine Dodecyl Ester | S. aureus | 2.6 µM mdpi.com |

| L-Tyrosine Tetradecyl Ester | S. epidermidis | 1.7 µM mdpi.com |

In the realm of antiviral research, halogenated derivatives of L-tyrosine have been a particular focus. Studies have evaluated the antiviral activity of these compounds against various viruses, including Human Immunodeficiency Virus (HIV), SARS-CoV-2, and Chikungunya virus (CHIKV). csic.esmdpi.comnih.gov For example, certain dihalogenated derivatives of L-tyrosine have been shown to inhibit the replication of HIV-1. mdpi.com Similarly, against SARS-CoV-2, compounds such as TODC-3M, TODI-2M, and YODC-3M, all derived from L-tyrosine, were found to reduce the viral titer and inhibit viral RNA replication without significant cytotoxicity. nih.govmdpi.com The antiviral mechanism of these derivatives can vary, with some interfering with viral entry into host cells and others acting at later stages of the viral life cycle. nih.gov

| Derivative | Virus | Antiviral Effect |

| TODC-3M, TODI-2M, YODC-3M | SARS-CoV-2 | Reduced viral titer by >40% and inhibited viral RNA replication nih.govmdpi.com |

| Dihalogenated L-tyrosine derivatives | HIV-1 | Inhibition of viral replication mdpi.com |

| Synthetic soluble L-tyrosine melanins | HIV-1 and HIV-2 | Inhibition of viral replication at 0.15-10 µg/mL |

Antibacterial Efficacy of L-Tyrosine Derivatives

Derivatives of L-tyrosine have shown considerable promise as antibacterial agents, with their efficacy influenced by their physicochemical properties, structure, and conformation. europa.eu The presence of a phenolic group is a key contributor to their antimicrobial effects against a broad spectrum of bacteria. europa.euresearchgate.net Research has indicated that these derivatives are generally more active against Gram-positive bacteria than Gram-negative bacteria. researchgate.netgoogle.com

The antibacterial activity is significantly dependent on the alkyl chain length of the derivatives. europa.eu An increase in chain length tends to enhance activity up to an optimal point, typically between 8 and 14 carbon atoms, after which the biological activity begins to decrease. europa.eu This phenomenon is known as the "cut-off effect". researchgate.netgoogle.com For instance, in studies with L-tyrosine esters, the cut-off effect was observed at a chain length of C12 for Gram-positive bacteria and at C8/C10 for Gram-negative bacteria. researchgate.netgoogle.com The dodecyl alkyl esters of L-tyrosine demonstrated the highest antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) value of 2.6 μM. researchgate.netnih.gov

The balance between hydrophilicity and lipophilicity, as well as the cationic charge density, are also crucial factors governing the antibacterial action of these compounds. europa.eu Quaternary ammonium (B1175870) derivatives of tyrosine have displayed higher antibacterial activity compared to their alkyl ester ammonium hydrochloride counterparts, a phenomenon attributed to the increased hydrophobicity from additional methyl and ethyl groups. europa.eu For example, the tetradecyl alkyl tyrosine derivative showed the highest activity against Staphylococcus epidermidis with an MIC of 1.7 μM. europa.eu

The interactions of these cationic surfactant-like derivatives with bacterial cell membranes are fundamental to their mechanism of action. google.com Both electrostatic and hydrophobic interactions are paramount for their bactericidal properties, leading to membrane disruption and cell death. google.com

Table 1: Antibacterial Activity of L-Tyrosine Derivatives

| Derivative Type | Bacterial Strain | Activity/Measurement | Reference |

| Lipophilic tyrosyl esters (C8–C12) | S. aureus, S. xylosus, B. cereus | MIC: 3.1–25 µg/mL | europa.eu |

| Dodecyl alkyl esters of L-tyrosine | S. aureus | MIC: 2.6 μM | researchgate.netnih.gov |

| Tetradecyl alkyl tyrosine (quaternary ammonium derivative) | S. epidermidis | MIC: 1.7 μM | europa.eu |

| PEGylated dopamine ester | B. subtilis, S. aureus, P. aeruginosa, P. vulgaris | Zone of inhibition: 21–27 mm | europa.eu |

| L-Tyrosine based thiol derivatives | Metallo-β-lactamase IMP-1 | Competitive inhibition (Kic: 0.086 to 9.39 μM) | europa.euresearchgate.net |

Antiviral Activity Against Specific Pathogens (e.g., Chikungunya Virus)

Recent research has highlighted the potential of L-tyrosine derivatives as antiviral agents, particularly against the Chikungunya virus (CHIKV), an arbovirus of significant public health concern for which no approved antiviral treatments currently exist. google.com

A study investigating dihalogenated L-tyrosine derivatives demonstrated that these compounds can effectively inhibit CHIKV infection in vitro. The mechanism of antiviral action was found to be dependent on the specific structural modifications of the compounds, including dihalogenation with bromine or chlorine and modifications to their amino groups. google.com

The research identified six dihalogenated L-tyrosine derivatives (C1 to C6) with varying antiviral mechanisms:

When cells were pre-treated before infection, all six compounds were able to decrease the expression of viral proteins.

Compounds C4, C5, and C6 specifically inhibited the viral genome.

Compounds C1, C2, and C3 were shown to inhibit infectious viral particles.

Furthermore, compounds C1 and C3 were found to reduce viral adhesion, while C2 and C3 inhibited the internalization of the virus. This effect might be linked to their in silico predicted interaction with the fusion peptide of the E1 viral protein.

When administered after infection, compounds C3, C4, C5, and C6 inhibited the production of infectious viral particles by acting on late stages of the viral replication cycle, such as assembly, rather than budding.

Notably, compound C3 was unique in its ability to inhibit CHIKV infection at multiple stages of its replicative cycle, making it a compound of particular interest for further development as a potential anti-CHIKV drug. google.com Other studies have also shown that di-halogenated L-tyrosine derivatives exhibit anti-CHIKV activity, with some compounds showing inhibition rates above 75%. acs.org

Other Bioactive Applications

Hepatoprotective Effects

While direct studies on the hepatoprotective effects of pure this compound are limited, evidence from plant extracts containing this compound and its derivatives suggests a potential role in protecting the liver. For instance, the fruit of Ligustri Lucidi Fructus (LLF), which contains phenylethanoids like tyrosinol, has been shown to possess hepatoprotective effects in pharmacological studies. mdpi.com Similarly, a review on the plant Dichondra repens noted that its traditional use for treating liver-related ailments is supported by its anti-inflammatory and anti-hepatitis B virus (HBV) properties, which contribute to its hepatoprotective activity. researchgate.net Some studies have also pointed to the hepatoprotective effects of natural drugs in mitigating liver damage caused by toxins through their antioxidant and anti-inflammatory properties. ms-editions.clnih.govmdpi.com

Immunomodulatory Properties

Derivatives of this compound are being investigated for their ability to modulate the immune system. Certain small cationic peptides, which can include residues like O-benzyl-L-tyrosinol and O-t-butyl-L-tyrosinol, have been shown to possess immunomodulatory activities. google.comnih.gov These peptides can influence the innate immune response, for example, by suppressing inflammatory responses such as the production of TNF-α stimulated by bacterial components. google.com

The broader class of tyrosine kinase inhibitors (TKIs) is also known for its immunomodulatory effects, which can lead to anti-tumor and anti-viral activity by acting on immune cells. nih.govuantwerpen.be TKIs can influence various lymphocyte populations, including T cells, B cells, and Natural Killer (NK) cells, and can decrease the production of pro-inflammatory cytokines. nih.gov While not direct derivatives of this compound, the action of TKIs highlights the importance of tyrosine-related pathways in immune regulation. Furthermore, various natural products, including perinatal derivatives and compounds from marine organisms, are known to have immunomodulatory functions, often through peptide or polysaccharide structures. mdpi.comgoogle.com

Role in Enzyme Mechanism and Protein Interaction Studies (e.g., Tyrosyl-tRNA Synthetase)

This compound plays a crucial role as a research tool in biochemical studies, particularly in the investigation of enzyme mechanisms and protein interactions. It is widely used as a substrate analog for L-tyrosine in studies of tyrosyl-tRNA synthetase (TyrRS), an essential enzyme in protein synthesis. frontiersin.orgeuropa.eu

TyrRS catalyzes the attachment of tyrosine to its corresponding transfer RNA (tRNA). frontiersin.orgeuropa.eu Because this compound is structurally similar to L-tyrosine but lacks the carboxyl group, it can bind to the active site of the enzyme without proceeding through the full catalytic reaction. thornevet.com This property makes it an invaluable tool for:

X-ray Crystallography: Researchers have successfully crystallized TyrRS in complex with this compound. ms-editions.clthornevet.com These crystal structures provide high-resolution snapshots of how the enzyme binds its substrate, revealing key interactions and conformational changes in the active site. ms-editions.clthornevet.com For example, a quaternary complex of Thermus thermophilus TyrRS, tRNA(Tyr), tyrosinol, and ATP has been solved, offering detailed insights into the tRNA binding and recognition process. ms-editions.cl

Enzyme Inhibition Studies: By competing with the natural substrate for binding, this compound can act as a competitive inhibitor, allowing for the study of the enzyme's kinetic properties and the identification of potential inhibitor binding sites. europa.euresearchgate.net

Understanding Enzyme Conformation: The binding of this compound can stabilize the enzyme in a specific conformational state. thornevet.com Studies have shown that the presence of this compound can increase the thermal stability of TyrRS, indicating a stabilization of the protein structure upon binding. thornevet.com

These studies using this compound as a molecular probe have significantly advanced our understanding of the catalytic mechanism of tyrosyl-tRNA synthetase and the principles of substrate recognition by aminoacyl-tRNA synthetases. thornevet.comchemimpex.com

Potential Applications in Animal Nutrition and Food Science

L-tyrosine and its derivatives are utilized in the fields of animal nutrition and food science.

In food science , non-natural derivatives of tyrosine are explored for their functional properties. For example, certain derivatives can be used as flavor enhancers in food products, helping to improve the taste profile of various foods.

Elucidation of Molecular Mechanisms of Action for L Tyrosinol Based Compounds

Ligand-Target Interactions and Receptor Binding Affinities

The interaction between a ligand, such as an L-Tyrosinol derivative, and its biological target is the foundational event for its mechanism of action. This interaction is governed by the principles of molecular recognition, where the ligand fits into a specific binding site on a receptor or enzyme. The strength of this interaction is quantified as binding affinity.

While specific binding affinity data for this compound itself across a wide range of receptors is not extensively documented in the provided context, studies on related L-tyrosine (B559521) derivatives provide insight into their potential interactions. For instance, molecular docking studies on L-tyrosine-chlorambucil hybrids have explored their orientation and binding within the estrogen receptor alpha (ERα). researchgate.net Such studies analyze the non-covalent interactions that stabilize the ligand within the binding pocket. In one computational analysis, an Fmoc-OSu derivative demonstrated a high binding energy of -8.08 kcal/mol with a breast cancer cell development protein (PDB code: 1OQA), indicating a strong and stable interaction. researchgate.net

The binding of ligands to receptors like the nicotinic acetylcholine (B1216132) receptor involves critical amino acid residues that form a "negative subsite" to interact with the ligand's cationic features. nih.gov Invariant tyrosine residues have been identified as forming this critical subsite in the nicotinic acetylcholine receptor, highlighting the potential for the tyrosine-like structure of this compound to engage in similar interactions with various protein targets. nih.gov The general principle of enzyme-ligand binding follows a "lock-and-key" model, where the binding site's shape and chemical environment are complementary to the ligand. acs.org

Table 1: Example of Calculated Binding Energy for a Tyrosine Derivative

| Compound | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| Fmoc-OSu | Breast Cancer Cell Development Protein (1OQA) | -8.08 |

Data sourced from molecular docking calculations. researchgate.net

Enzymatic Inhibition and Allosteric Modulation (e.g., Tyrosyl-tRNA Synthetase Activity)

A primary mechanism of action for this compound is the inhibition of Tyrosyl-tRNA Synthetase (TyrRS), a crucial enzyme in protein biosynthesis. wikipedia.orgnih.gov TyrRS belongs to the class I aminoacyl-tRNA synthetases and catalyzes the two-step process of attaching L-tyrosine to its corresponding transfer RNA (tRNATyr). wikipedia.orgoup.com

Activation: L-tyrosine and ATP are converted into a tyrosyl-adenylate (Tyr-AMP) intermediate. oup.comnih.gov

Transfer: The activated tyrosine is transferred to the 3'-end of its cognate tRNA. oup.comnih.gov

This compound acts as an inhibitor of this process. Crystal structures of TyrRS from Thermus thermophilus and Bacillus stearothermophilus complexed with this compound have been solved, providing a detailed view of the interaction at the atomic level. nih.govpdbj.org this compound, which is structurally similar to L-tyrosine but has its carboxyl group reduced to a hydroxyl group, can bind to the tyrosine-binding pocket of the enzyme. nih.gov However, because it cannot be adenylated (activated) like L-tyrosine, its presence in the active site interferes with the normal catalytic cycle. nih.gov Specifically, in the presence of this compound, ATP binds only very weakly to the enzyme, effectively inhibiting the first step of the aminoacylation reaction. nih.gov

This type of inhibition, where an inhibitor competes with the substrate for the active site, is a form of competitive inhibition. bgc.ac.in However, the regulation of enzyme activity can also occur through allosteric modulation . Allosteric inhibitors bind to a site on the enzyme distinct from the active site (the allosteric site), inducing a conformational change that reduces the enzyme's activity. sigmaaldrich.comlibretexts.org This change can decrease the substrate's affinity for the active site or impair the catalytic process itself. libretexts.org While this compound's direct action on TyrRS appears to be competitive at the active site, derivatives can be designed to act as allosteric modulators on various enzymes. taylorandfrancis.com

Cellular Signaling Pathways Affected by this compound Derivatives